(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
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Overview
Description
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique cyclopentene ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentene derivatives.
Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of reactions, including alkylation, cyclization, and protection-deprotection steps.
Chirality Induction: The desired stereochemistry is achieved using chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes are used.
Catalyst Optimization: Efficient catalysts are employed to ensure high yield and selectivity.
Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are used to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclopentene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Pathway Modulation: It can modulate biochemical pathways, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-ene-1-carboxylic acid methyl ester: Similar structure but with different functional groups.
(1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol: Another cyclopentene derivative with distinct properties.
Uniqueness
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61865-62-1 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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